molecular formula C17H26N4O5S B1226237 BM-531 CAS No. 284464-46-6

BM-531

Cat. No.: B1226237
CAS No.: 284464-46-6
M. Wt: 398.5 g/mol
InChI Key: LBAPYVMLNHDSLS-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

BM-531 primarily targets the thromboxane A2 (TXA2) receptors on human platelets . These receptors play a crucial role in platelet aggregation, a key process in blood clot formation .

Mode of Action

This compound acts as a TXA2 receptor antagonist and a thromboxane synthase inhibitor . It binds to the TXA2 receptors on platelets, preventing the action of TXA2 and thereby inhibiting platelet aggregation . This interaction results in a decrease in the prothrombotic action of TXA2 .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the TXA2 synthesis pathway . TXA2 is produced by the action of thromboxane synthase on the endoperoxide prostaglandin H2 (PGH2) . By inhibiting thromboxane synthase, this compound prevents the production of TXA2, thereby affecting the downstream effects of this pathway, which include platelet aggregation and vasoconstriction .

Result of Action

The primary molecular effect of this compound is the prevention of platelet aggregation . In human citrated platelet-rich plasma, this compound has been shown to prevent platelet aggregation induced by arachidonic acid, U-46619, or collagen . Additionally, it completely prevents the production of TXB2, a stable metabolite of TXA2 .

Action Environment

The action of this compound is influenced by the presence of activated platelets and macrophages . The compound’s efficacy and stability may also be affected by environmental factors such as temperature, as it is recommended to be stored at room temperature .

Preparation Methods

BM-531 is synthesized through a series of chemical reactions involving the sulfonylation of a nitrobenzene derivative followed by the introduction of a urea moiety. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. Industrial production methods typically involve multi-step organic synthesis under controlled conditions to ensure high purity and yield .

Chemical Reactions Analysis

BM-531 undergoes various chemical reactions, including:

    Oxidation: The nitro group in this compound can be reduced to an amino group under specific conditions.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions.

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts, nucleophiles for substitution reactions, and acids or bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

BM-531 has a wide range of scientific research applications:

Comparison with Similar Compounds

BM-531 is unique in its dual function as both a thromboxane A2 receptor antagonist and thromboxane synthase inhibitor. Similar compounds include:

This compound stands out due to its higher affinity for thromboxane A2 receptors and its lack of diuretic properties, making it a promising candidate for therapeutic applications .

Properties

IUPAC Name

1-tert-butyl-3-[2-(cyclohexylamino)-5-nitrophenyl]sulfonylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O5S/c1-17(2,3)19-16(22)20-27(25,26)15-11-13(21(23)24)9-10-14(15)18-12-7-5-4-6-8-12/h9-12,18H,4-8H2,1-3H3,(H2,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBAPYVMLNHDSLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10182644
Record name BM-531
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10182644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

284464-46-6
Record name BM-531
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0284464466
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BM-531
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10182644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BM-531
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37Y60K2E3H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
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Q & A

Q1: How does BM-531 interact with its target and what are the downstream effects?

A1: this compound exhibits a high affinity for human platelet thromboxane A2 (TXA2) receptors. [, ] It binds to these receptors, preventing TXA2 from binding and exerting its effects. This inhibition leads to reduced platelet aggregation, a crucial process in thrombus formation. [, ] Additionally, this compound inhibits thromboxane synthase, the enzyme responsible for TXA2 synthesis, further contributing to its antiplatelet activity. []

Q2: What in vitro and in vivo evidence supports the efficacy of this compound as an antiplatelet agent?

A3: Numerous studies demonstrate the antiplatelet efficacy of this compound. In vitro, this compound effectively inhibits platelet aggregation induced by various agonists, including arachidonic acid, U-46619 (a stable TXA2 agonist), collagen, and ADP. [, ] It also prevents TXB2 production by activated platelets. [] In vivo, this compound significantly prolongs closure time in whole blood samples analyzed using the PFA-100, a device assessing platelet function. [] Additionally, this compound prevents U-46619-induced rat fundus contractions, further supporting its anti-TXA2 activity. []

Q3: Are there any potential applications of this compound beyond its antiplatelet activity?

A4: One study explores the potential of this compound in characterizing platelet adhesion to protein surfaces. [] By using this compound to inhibit TXA2 signaling, researchers can elucidate the role of TXA2 in platelet adhesion under various conditions. This highlights the potential of this compound as a valuable tool in studying platelet function and exploring new therapeutic targets.

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